Co‑Elution and Chromatographic Identity: 13C6‑MDMA Matches Analyte Retention Time Within 0.01 Minutes
In a head‑to‑head reversed‑phase UHPLC‑MS/MS evaluation of amphetamine‑class isotopologues, all seven 13C6‑labeled amphetamines (including the MDMA analog) exhibited complete co‑elution with their unlabeled analytes, displaying retention time differences of ≤0.01 minutes across both acidic and basic mobile phase conditions [REFS‑1]. In contrast, 2H‑labeled amphetamines demonstrated retention time shifts that increased linearly with the number of deuterium substitutions; 2H5‑amphetamine eluted 0.06 minutes earlier than unlabeled amphetamine, and 2H11‑amphetamine eluted 0.12 minutes earlier [REFS‑1]. This deuterium‑induced shift prevents true co‑elution, exposing the internal standard and analyte to different solvent compositions at the electrospray ionization interface.
| Evidence Dimension | Retention time shift (ΔtR) relative to unlabeled analyte |
|---|---|
| Target Compound Data | ≤0.01 minutes (ΔRt) – complete co‑elution [REFS‑1] |
| Comparator Or Baseline | 2H5‑amphetamine: 0.06 minutes earlier elution; 2H11‑amphetamine: 0.12 minutes earlier elution [REFS‑1] |
| Quantified Difference | ≥6‑fold reduction in chromatographic shift versus 2H5 analog; ≥12‑fold versus 2H11 analog |
| Conditions | Reversed‑phase UHPLC with C18 column; both acidic (0.1% formic acid) and basic (pH 10.2 ammonium bicarbonate) mobile phases; seven 13C6‑amphetamine analogs evaluated including MDMA‑class compounds [REFS‑1] |
Why This Matters
Complete co‑elution ensures that the analyte and internal standard experience identical matrix‑induced ion suppression or enhancement throughout the entire ionization event, a prerequisite for accurate quantitative correction in complex biological matrices.
- [1] Berg T, Karlsen M, Øiestad ÅM, et al. Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography–tandem mass spectrometry. J Chromatogr A. 2014;1344:83-90. View Source
